Chromium hexafluoride

Description

Properties

Molecular Formula |

CrF6 |

|---|---|

Molecular Weight |

165.987 g/mol |

IUPAC Name |

hexafluorochromium |

InChI |

InChI=1S/Cr.6FH/h;6*1H/q+6;;;;;;/p-6 |

InChI Key |

ZLMUYRIFFZDBSE-UHFFFAOYSA-H |

SMILES |

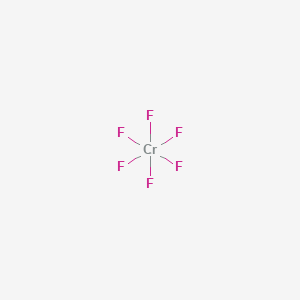

F[Cr](F)(F)(F)(F)F |

Canonical SMILES |

F[Cr](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Prediction of Chromium Hexafluoride (CrF₆) Stability: A Technical Guide

Abstract

Chromium hexafluoride (CrF₆) has been a subject of theoretical and computational interest due to the challenges in its experimental synthesis and characterization. This technical guide provides an in-depth analysis of the theoretical predictions regarding the stability, structure, and vibrational properties of this hypothetical molecule. Utilizing data from high-level quantum chemical calculations, we present a consolidated view of the current understanding of CrF₆. This document is intended for researchers, scientists, and professionals in chemistry and materials science.

Introduction

The existence and stability of this compound have been long-standing questions in inorganic chemistry. Early reports of its synthesis were later attributed to the misidentification of chromium pentafluoride (CrF₅)[1][2][3]. Consequently, CrF₆ is now widely regarded as a hypothetical compound under normal conditions[1][2][3]. However, theoretical studies suggest that the molecule may possess a fleeting existence under specific conditions, such as at extremely low temperatures or high fluorine pressures[2][3].

Computational chemistry provides a powerful toolkit to investigate the intrinsic properties of molecules that are difficult or impossible to study experimentally. This guide summarizes the key findings from theoretical investigations, focusing on the stability, electronic structure, and predicted spectroscopic signatures of CrF₆.

Theoretical Prediction of Molecular Geometry

Theoretical calculations have been instrumental in predicting the geometry of CrF₆. Consistent with other hexafluorides, an octahedral (Oₕ) geometry is predicted to be the most stable isomer[4].

Table 1: Predicted Geometric Parameters for Octahedral CrF₆

| Parameter | Value | Computational Method | Reference |

| Cr-F Bond Length | 1.74 Å | CCSD(T)/cc-pVTZ (X2C) | [5] |

The predicted Cr-F bond length is a critical parameter for understanding the potential structure of the molecule. This value was obtained using a high-level coupled-cluster method, providing a reliable theoretical estimate.

Stability and Decomposition Pathways

The stability of CrF₆ has been a primary focus of computational studies. While predicted to be an energy minimum on the potential energy surface, its thermodynamic stability with respect to dissociation is a key concern.

Dissociation Energy

Density Functional Theory (DFT) calculations have been employed to determine the energy required to break a Cr-F bond.

Table 2: Calculated Dissociation and Activation Energies for CrF₆

| Reaction/Process | Energy (kcal/mol) | Computational Method | Reference |

| CrF₆ → CrF₅ + F | 40.7 | DFT (with nonlocal corrections) | [4] |

| Pseudorotation (Oₕ → D₃h) | 16.9 | DFT (LDA) | [4] |

These calculations indicate that while there is a significant energy barrier to the dissociation of a fluorine atom, the molecule is not exceptionally stable[4].

Potential Decomposition Pathways

The primary predicted decomposition pathway for CrF₆ is the loss of a fluorine atom to form the more stable chromium pentafluoride (CrF₅). Another possibility, though less favorable, is the elimination of a fluorine molecule.

Caption: Predicted decomposition pathways for this compound.

Predicted Vibrational Frequencies

The vibrational spectrum provides a unique fingerprint of a molecule. Theoretical calculations can predict the infrared (IR) and Raman active vibrational modes. For an octahedral molecule like CrF₆, the number and symmetry of these modes are well-defined by group theory.

Table 3: Predicted Anharmonic Vibrational Frequencies for Octahedral CrF₆

| Mode | Symmetry | Wavenumber (cm⁻¹) | Activity |

| ν₁ | a₁g | 734 | Raman |

| ν₂ | e₉ | 682 | Raman |

| ν₃ | t₁ᵤ | 763 | IR |

| ν₄ | t₁ᵤ | 278 | IR |

| ν₅ | t₂₉ | 321 | Raman |

| ν₆ | t₂ᵤ | 195 | Inactive |

Data obtained from CCSD(T)/cc-pVTZ (X2C) calculations by Riedel et al.[5]

These predicted frequencies can guide future experimental attempts to detect CrF₆, for instance, through matrix isolation spectroscopy.

Computational Methodologies

The theoretical predictions presented in this guide are based on sophisticated quantum chemical calculations. Understanding the methodologies employed is crucial for evaluating the reliability of the results.

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules. In the study by Vanquickenborne et al., the Local Density Approximation (LDA) was used for geometry optimization and frequency calculations, while nonlocal corrections were added to obtain more accurate binding energies[4].

Coupled-Cluster Theory (CCSD(T))

Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for high-accuracy quantum chemical calculations. The vibrational frequencies and bond length presented in this guide were obtained using this method, which provides a high degree of confidence in the theoretical predictions[5].

General Computational Workflow

The process of theoretically predicting the stability of a new molecule typically follows a standardized workflow.

References

In-depth Technical Guide to the Electronic Structure of Chromium (VI) Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (VI) fluoride (B91410) (CrF₆), a molecule at the center of considerable scientific debate, represents a fascinating case study in the electronic structure and stability of high-oxidation-state transition metal compounds. The synthesis and definitive characterization of CrF₆ have proven to be exceptionally challenging, leading to a heavy reliance on theoretical and computational chemistry to elucidate its properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the electronic structure of Chromium (VI) fluoride, drawing from both theoretical predictions and the limited available experimental data. The inherent instability of CrF₆, attributed to both steric and electronic factors, makes its study critical for understanding the limits of chemical bonding and molecular stability.[3]

Molecular Geometry and Isomerism

Theoretical studies, predominantly employing Density Functional Theory (DFT) and other ab initio methods, have been instrumental in predicting the geometry of CrF₆. The central chromium atom is in the +6 oxidation state. Computational models consistently indicate that the most stable isomer of Chromium (VI) fluoride possesses an octahedral (Oₕ) geometry .[1][4][5][6]

A trigonal prismatic (D₃h) structure has been investigated as a possible alternative isomer. However, calculations show this to be a transition state for pseudorotation rather than a stable minimum.[1][4][5] The energy barrier for this pseudorotation provides insight into the molecule's fluxional behavior.

Table 1: Calculated Geometrical Parameters for Octahedral CrF₆

| Parameter | Value | Method | Reference |

| Cr-F Bond Length | 1.74 Å | DFT (LDA) | [1] |

| F-Cr-F Bond Angle | 90° | DFT (LDA) | [1] |

Electronic Structure and Bonding

The electronic configuration of the central chromium atom in its +6 oxidation state is [Ar] 3d⁰. This d⁰ configuration in an octahedral field leads to specific molecular orbital interactions that govern the bonding and properties of CrF₆. The bonding is predicted to be highly ionic, with a significant covalent character arising from the interaction between the fluorine 3p orbitals and the empty 3d orbitals of chromium.[7]

The stability of CrF₆ is a key point of discussion. While early reports of its synthesis were later questioned, with suggestions that the observed species was actually Chromium (V) fluoride (CrF₅), theoretical calculations predict that CrF₆ is stable with respect to the dissociation into CrF₅ and a fluorine radical.[1]

Table 2: Calculated Energies for CrF₆

| Parameter | Value (kcal/mol) | Method | Reference |

| Binding Energy (CrF₅ + F → CrF₆) | 40.7 | DFT (with non-local corrections) | [1][4] |

| Activation Barrier for Pseudorotation | 16.9 | DFT (LDA) | [1][4][5] |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, has been a primary experimental tool in the attempted characterization of CrF₆. In matrix isolation studies, a technique used to trap and study highly reactive species at low temperatures, a single strong absorption band in the Cr-F stretching region was initially attributed to octahedral CrF₆.[1] However, this assignment was later challenged and suggested to be due to CrF₅.[1] Theoretical calculations of the vibrational frequencies for the octahedral isomer of CrF₆ are therefore crucial for any future experimental identification.

Table 3: Calculated Vibrational Frequencies for Octahedral CrF₆

| Mode | Symmetry | Wavenumber (cm⁻¹) | Method | Reference |

| ν₁ | a₁g (Raman active) | 730 | DFT (LDA) | [1] |

| ν₂ | e₉ (Raman active) | 651 | DFT (LDA) | [1] |

| ν₃ | t₁ᵤ (IR active) | 760 | DFT (LDA) | [1] |

| ν₄ | t₁ᵤ (IR active) | 266 | DFT (LDA) | [1] |

| ν₅ | t₂₉ (Raman active) | 308 | DFT (LDA) | [1] |

| ν₆ | t₂ᵤ (inactive) | 240 | DFT (LDA) | [1] |

Experimental Protocols

The elusive nature of Chromium (VI) fluoride means that detailed and reproducible experimental protocols are scarce. The following summarizes the methodologies reported in the literature for its attempted synthesis and characterization.

Synthesis of Chromium (VI) Fluoride (Attempted)

The initial reported synthesis of CrF₆ involved the high-pressure fluorination of chromium metal.

-

Reactants: Chromium metal and elemental fluorine.

-

Conditions: The reaction was carried out at a temperature of 400°C and a pressure of 20 megapascals.

-

Procedure: The volatile product was immediately frozen out from the reaction chamber to prevent decomposition.

-

Outcome: Later studies suggested that this procedure predominantly yields Chromium (V) fluoride (CrF₅) rather than CrF₆.[2]

Matrix Isolation Infrared Spectroscopy

This technique has been employed to study the volatile products of chromium fluorination.

-

Objective: To trap individual molecules of the product in an inert solid matrix at cryogenic temperatures to allow for spectroscopic analysis.

-

Matrix Gas: Typically argon or nitrogen is used as the inert matrix.

-

Deposition: A gaseous mixture of the chromium fluoride product and a large excess of the matrix gas is deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10-20 K.

-

Spectroscopy: Infrared spectra of the matrix-isolated species are then recorded. The low temperature and isolation prevent molecular rotation and intermolecular interactions, resulting in sharp absorption bands.

-

Challenges: The interpretation of the spectra has been a point of contention, with initial assignments to CrF₆ being later revised to CrF₅.

Logical Relationships and Workflows

The study of Chromium (VI) fluoride is characterized by a strong interplay between theoretical predictions and experimental efforts. The following diagrams illustrate these relationships.

Caption: Interplay between theoretical predictions and experimental investigations of CrF₆.

Caption: Energy landscape and stability pathways of Chromium (VI) fluoride.

Conclusion

The electronic structure of Chromium (VI) fluoride remains a challenging yet rewarding area of study. While definitive experimental characterization is still an open goal, a consistent theoretical picture has emerged. CrF₆ is predicted to be a stable, albeit highly reactive, molecule with an octahedral geometry. The synergy between advanced computational methods and sophisticated experimental techniques like matrix isolation spectroscopy will be crucial in finally resolving the remaining questions surrounding this enigmatic compound. For researchers in materials science and drug development, the study of CrF₆ offers valuable insights into the nature of chemical bonding at the extremes of oxidation states and the prediction of molecular stability, which are fundamental to the design of new molecules and materials.

References

- 1. Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Approach to Molecular Catalysis by 3d Transition Metals: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

The Elusive Hexafluoride: A Technical History of Chromium(VI) Fluoride

For decades, the existence of chromium hexafluoride (CrF₆) has been a subject of intense debate and investigation within the scientific community. Initially believed to have been synthesized in the 1960s, subsequent research has cast significant doubt on these early findings, suggesting a case of mistaken identity with chromium pentafluoride (CrF₅). This technical guide provides an in-depth exploration of the discovery, history, and the enduring controversy surrounding CrF₆, tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of high-valent metal fluorides.

A History of Claims and Re-evaluations

The story of this compound begins in 1963 with the work of Glemser and his colleagues, who reported the synthesis of a volatile, lemon-yellow solid by reacting chromium metal with fluorine at high temperatures and pressures.[1] This compound was believed to be CrF₆. However, this synthesis proved difficult to reproduce.

In the mid-1980s, a new synthesis was reported by Hope, Levason, and Ogden, who reacted chromium trioxide (CrO₃) with fluorine.[2][3] Their product, also a volatile yellow solid, was characterized using matrix-isolation infrared (IR) spectroscopy, a technique that traps reactive molecules in an inert gas matrix at very low temperatures for analysis.[2][3][4] The observation of a single strong IR band was interpreted as evidence for an octahedral CrF₆ molecule.[5]

Experimental Protocols: The Disputed Syntheses

While the existence of CrF₆ remains unconfirmed, the experimental protocols from the key historical claims are detailed below for their significance in the scientific narrative. It is crucial to note that these methods are now widely believed to yield CrF₅.

Glemser's Method (1963) - Disputed

The first reported synthesis of what was thought to be CrF₆ involved the direct fluorination of chromium metal.

-

Reactants: Chromium metal powder and high-purity fluorine gas.

-

Apparatus: A high-pressure reaction vessel capable of withstanding corrosive fluorine gas at elevated temperatures.

-

Procedure: Chromium powder was heated to 400 °C in a fluorine atmosphere at a pressure of 20 MPa.[1] The volatile product was then rapidly condensed in a cold trap to prevent decomposition.

-

Observed Product: A lemon-yellow solid, presumed to be CrF₆.[1]

Hope, Levason, and Ogden's Method (1985) - Re-evaluated

This method offered a more convenient synthesis route, which was also initially believed to produce CrF₆.

-

Reactants: Chromium trioxide (CrO₃) and fluorine gas.

-

Apparatus: A reaction vessel suitable for high-pressure fluorination reactions.

-

Procedure: CrO₃ was reacted with fluorine gas at 170 °C and 25 atm for 72 hours.[3][7] The volatile product was collected for analysis.

-

Characterization: The product was analyzed using matrix-isolation IR spectroscopy.[3][7]

Quantitative Data: A Tale of Re-attribution

The spectroscopic data initially attributed to this compound is now largely understood to belong to chromium pentafluoride. The following tables summarize the key quantitative findings and their eventual re-interpretation.

| Parameter | Initially Attributed to CrF₆ | Currently Understood to be CrF₅ (or related species) |

| Appearance | Lemon-yellow solid[1] | Red crystalline solid (CrF₅) |

| Stability | Decomposes at -100 °C[8] | More stable than the purported CrF₆ |

| IR Spectrum (Argon Matrix) | Intense band at 763.2 cm⁻¹[5] | Re-assigned to CrF₅ or Cr₂F₁₀[6] |

| UV-Visible Spectrum | Charge-transfer bands at ca. 38,450 cm⁻¹ and ca. 26,700 cm⁻¹[5] | Re-assigned to CrF₅ |

| Calculated Stability | Both stable and unstable depending on the theoretical model[1][7] | Calculated to be more stable than CrF₆ |

Theoretical Insights: The Quest for Stability

Quantum-chemical calculations have played a pivotal role in the debate over CrF₆. Early theoretical studies provided conflicting results, with some suggesting that an octahedral CrF₆ molecule could be stable.[1] However, more recent and sophisticated computational methods have largely concluded that CrF₆ is thermochemically unstable with respect to the loss of a fluorine atom or molecule.[6]

Density functional theory (DFT) calculations have been employed to investigate the structure and stability of various chromium fluorides.[1][7] These studies have generally found that while CrF₅ is stable, CrF₆ is not. The calculated binding energy for the dissociation of CrF₆ into CrF₅ and a fluorine atom is often found to be negative, indicating a spontaneous process.

Logical Progression of the this compound Controversy

The following diagram illustrates the historical and logical progression of the scientific inquiry into this compound.

Conclusion: An Unresolved Chapter in Inorganic Chemistry

The story of this compound serves as a compelling case study in the rigorous process of scientific verification. While the initial reports of its synthesis were significant, subsequent, more technologically advanced studies have led to a re-evaluation of the original evidence. The current scientific consensus is that this compound has not been definitively synthesized and is likely a highly unstable species.[6] The saga of CrF₆ underscores the importance of continuous inquiry and the application of new techniques to refine our understanding of the chemical world. For researchers in related fields, this history highlights the challenges in synthesizing and characterizing highly reactive, high-valent metal fluorides and the critical interplay between experimental and theoretical chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 5. Spectroscopic studies on the higher binary fluorides of chromium: CrF4, CrF5, and CrF6, both in the solid state and isolated in inert gas matrices - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]

The Shifting Spectrum of Hexafluoride: A Technical Re-evaluation of Matrix-Isolated Chromium Fluorides

For decades, the existence of molecular chromium hexafluoride (CrF₆) in cryogenic matrices was a textbook example of high-oxidation-state chemistry. However, recent reinvestigations, armed with advanced computational and experimental techniques, have compellingly challenged this long-held assignment. This technical guide delves into the spectroscopic properties originally attributed to matrix-isolated CrF₆, presenting the pivotal data that led to its initial identification and the subsequent evidence that points towards a re-assignment to chromium pentafluoride (CrF₅) and its dimer (Cr₂F₁₀). This re-evaluation offers a fascinating case study in the rigorous application of spectroscopic analysis and the evolving nature of scientific understanding.

The Original Observation: Evidence for Octahedral CrF₆

In the mid-1980s, studies on the higher binary fluorides of chromium reported the successful isolation and spectroscopic characterization of what was believed to be molecular CrF₆ in inert gas matrices.[1] The key evidence for the formation of an octahedral (Oₕ) CrF₆ molecule was the observation of a single, intense infrared absorption band in the Cr-F stretching region, consistent with the T₁ᵤ vibrational mode of a highly symmetric molecule.

Experimental Protocol: Vaporization of CrF₅

The initial experiments involved the vaporization of solid CrF₅, which was believed to disproportionate upon heating to yield gaseous CrF₄ and CrF₆.[1] This vapor was then co-deposited with a large excess of an inert matrix gas, typically argon, onto a cryogenic window cooled to temperatures near 4K. The dilute mixture of chromium fluoride (B91410) species was thus trapped and isolated within the solid matrix, allowing for spectroscopic investigation.

Caption: Original experimental workflow for the synthesis and matrix isolation of purported CrF₆.

Spectroscopic Data Attributed to CrF₆

The primary spectroscopic evidence for the formation of CrF₆ is summarized in the table below. The observation of a single strong IR band was a compelling argument for an octahedral geometry, as other symmetries would lead to more complex spectra.

| Spectroscopic Technique | Matrix | Wavenumber (cm⁻¹) | Assignment (Original) | Reference |

| Infrared Absorption | Argon | 763.2 | T₁ᵤ (Cr-F stretch) of Oₕ CrF₆ | [1] |

| UV-Visible Absorption | Argon | ~38,450 | Charge-Transfer Band | [1] |

| UV-Visible Absorption | Argon | ~26,700 | Charge-Transfer Band | [1] |

Table 1: Spectroscopic data originally assigned to matrix-isolated CrF₆.

A Paradigm Shift: Re-evaluating the Evidence

More recent investigations, combining state-of-the-art quantum-chemical calculations with new matrix-isolation experiments, have cast serious doubt on the original assignment of the 763.2 cm⁻¹ band to CrF₆.[2] These studies suggest that the species observed was, in fact, monomeric CrF₅ and its bridged dimer, Cr₂F₁₀.

The Case for CrF₅ and Cr₂F₁₀

The reinvestigation proposes that gaseous CrF₅ does not significantly disproportionate under the conditions used in the original experiments. Instead, the vapor phase consists primarily of monomeric CrF₅ and a smaller amount of the dimeric species. The infrared spectrum of matrix-isolated CrF₅, supported by theoretical calculations, shows a strong absorption band very close to the previously assigned "CrF₆" frequency.

Caption: The logical progression from the original interpretation to the revised assignment.

Comparative Spectroscopic Data

The table below presents a comparison of the key infrared absorption bands as reported in the original and reinvestigation studies. The close proximity of the strong CrF₅ band to the band originally assigned to CrF₆ is the cornerstone of the re-evaluation.

| Species (as assigned) | Matrix | Wavenumber (cm⁻¹) | Comments | Reference |

| Original Assignment | ||||

| CrF₆ (Oₕ) | Argon | 763.2 | T₁ᵤ stretch | [1] |

| Re-investigation | ||||

| CrF₅ (C₂ᵥ) | Neon | 792.2 (ν₁₀) | [2] | |

| Neon | 767.7 (ν₇) | [2] | ||

| Neon | 754.8 (ν₁) | [2] | ||

| Neon | 332.2 (ν₈) | [2] |

Table 2: Comparison of infrared vibrational frequencies for chromium fluorides in inert matrices. Note that matrix shifts can account for minor differences in observed frequencies between different inert gas hosts.

Revised Experimental Protocol and Interpretation

The revised understanding suggests a simpler experimental reality: the direct vaporization of CrF₅ leads to the isolation of CrF₅ monomers and some Cr₂F₁₀ dimers, without the need to invoke a disproportionation reaction.

Caption: Revised experimental workflow for the isolation of CrF₅ and Cr₂F₁₀.

Conclusion for the Research Community

The story of matrix-isolated CrF₆ serves as a critical reminder of the importance of continuous re-evaluation of scientific data. While the initial interpretation of the spectroscopic evidence for Oₕ CrF₆ was reasonable based on the knowledge at the time, subsequent advancements in theoretical chemistry and further experimental work have provided a more nuanced and likely correct assignment of the observed spectra to CrF₅ and its dimer.

For researchers in inorganic synthesis, materials science, and drug development, this case highlights the powerful synergy between experimental matrix-isolation spectroscopy and high-level computational chemistry. The ability to predict and verify the spectroscopic signatures of highly reactive or unstable species is paramount to accurately characterizing new materials and reaction intermediates. The final verdict on the existence of molecular CrF₆ under any conditions remains a topic of interest, but the evidence from matrix-isolation studies now strongly indicates that the previously reported spectra were those of its lower fluoride congeners.

References

Unveiling the Vibrational Landscape of Chromium Hexafluoride (CrF6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the calculated vibrational frequencies of chromium hexafluoride (CrF6), a molecule of significant interest due to its high oxidation state and potential Jahn-Teller distortion. This document summarizes key theoretical predictions and available experimental data, offering a valuable resource for researchers in inorganic chemistry, computational modeling, and materials science.

Calculated Vibrational Frequencies

The vibrational frequencies of CrF6 have been investigated using various computational methods. Due to the challenges in handling electron correlation and the potential for Jahn-Teller effects in this d⁰ complex, different levels of theory provide varying degrees of accuracy. Below is a summary of notable calculated harmonic vibrational frequencies.

For an octahedral (Oh) molecule like CrF6, the 15 vibrational modes are distributed among the following irreducible representations: A1g (Raman active), Eg (Raman active), T1u (IR active), T2g (Raman active), and T2u (inactive). However, the true ground state geometry and consequent vibrational spectra can be influenced by the Jahn-Teller effect, which can lift the degeneracy of electronic states and cause a distortion from perfect octahedral symmetry.[1][2]

Table 1: Calculated Harmonic Vibrational Frequencies (cm⁻¹) of Octahedral CrF6

| Method/Basis Set | ν1 (A1g) | ν2 (Eg) | ν3 (T1u) | ν4 (T1u) | ν5 (T2g) | ν6 (T2u) | Reference |

| HF/STO-3G | 806 | 696 | 1083 | 338 | 589 | 305 | Marsden et al. |

| HF/3-21G | 774 | 661 | 993 | 309 | 535 | 271 | Marsden et al. |

| HF/6-31G | 777 | 675 | 1012 | 316 | 550 | 277 | Marsden et al. |

| MP2/6-31G | 724 | 609 | 851 | 288 | 487 | 244 | Marsden et al. |

| CCSD(T)/cc-pVTZ (anharmonic) | - | - | 763 (ν3) | - | - | - | Schlöder & Riedel[3] |

Note: The study by Marsden et al. focused on the octahedral isomer. The values from Schlöder & Riedel are for the most intense IR active mode (ν3) and are anharmonic frequencies, which are generally in better agreement with experimental values.

Experimental Data

Experimental studies on CrF6 are challenging due to its high reactivity and instability. However, matrix isolation techniques have enabled the spectroscopic characterization of this molecule.

Table 2: Experimental Vibrational Frequency (cm⁻¹) of CrF6

| Technique | Matrix | Frequency (cm⁻¹) | Assignment | Reference |

| Infrared Spectroscopy | Argon | 763.2 | ν3 (T1u) | Holloway et al.[4] |

This experimentally observed intense infrared band at 763.2 cm⁻¹ is attributed to the triply degenerate T1u stretching mode (ν3) of an octahedral CrF6 molecule.[4]

Methodologies

Computational Protocols

The calculated vibrational frequencies presented in this guide were obtained through ab initio quantum chemical calculations. A general workflow for such calculations is outlined below.

Caption: Computational workflow for determining vibrational frequencies.

The calculations performed by Marsden et al. employed Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) with various basis sets (STO-3G, 3-21G, and 6-31G*). The geometry of the CrF6 molecule was first optimized at the chosen level of theory, followed by the calculation of the harmonic vibrational frequencies at the stationary point on the potential energy surface.

The more recent work by Schlöder and Riedel utilized the highly accurate coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method with a correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set to calculate the anharmonic infrared spectrum.[3] Anharmonic frequency calculations are computationally more demanding but often provide results that are in closer agreement with experimental findings.

Experimental Protocols

The experimental observation of the vibrational frequency of CrF6 was achieved through matrix isolation infrared spectroscopy.

Caption: Experimental workflow for matrix isolation IR spectroscopy.

In this technique, volatile CrF6 is mixed with a large excess of an inert gas, such as argon. This gas mixture is then condensed onto a cold window (e.g., CsI cooled to cryogenic temperatures, typically around 10-20 K). This process traps individual CrF6 molecules in an inert solid matrix, preventing intermolecular interactions and allowing for the measurement of the vibrational spectrum of the isolated molecule. An infrared spectrometer is then used to record the absorption spectrum of the matrix-isolated species.[4]

Discussion

The calculated vibrational frequencies for the T1u mode of CrF6 show a range of values depending on the computational method. The Hartree-Fock methods tend to overestimate vibrational frequencies, a well-known systematic error. The inclusion of electron correlation at the MP2 level significantly lowers the calculated frequencies, bringing them closer to the experimental value. The anharmonic CCSD(T) calculation by Schlöder and Riedel provides a value for the ν3 mode (763 cm⁻¹) that is in excellent agreement with the experimental value of 763.2 cm⁻¹ from matrix isolation studies.[3][4]

The potential for a Jahn-Teller distortion in CrF6, arising from the degeneracy of its electronic ground state, could lead to a splitting of the degenerate vibrational modes (Eg, T1u, T2g, T2u) and a reduction in symmetry from Oh. While the experimental matrix isolation spectrum shows a single sharp band for the ν3 mode, suggesting a largely octahedral geometry in the argon matrix, subtle effects of the Jahn-Teller distortion might not be resolved or could be quenched by the matrix environment. Further high-resolution spectroscopic studies and more advanced theoretical treatments that explicitly account for vibronic coupling would be beneficial for a more complete understanding of the vibrational dynamics of CrF6.

Conclusion

This technical guide has summarized the key calculated and experimental vibrational frequencies of this compound. The data highlights the importance of using high-level computational methods that include electron correlation to accurately predict the vibrational properties of such complex molecules. The excellent agreement between the most recent anharmonic calculations and the experimental matrix isolation data for the ν3 mode provides strong evidence for the vibrational assignment. Future research should focus on exploring the other vibrational modes experimentally and theoretically, as well as further investigating the role of the Jahn-Teller effect on the molecular structure and spectroscopy of CrF6.

References

- 1. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic studies on the higher binary fluorides of chromium: CrF4, CrF5, and CrF6, both in the solid state and isolated in inert gas matrices - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations of Chromium Hexafluoride: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium hexafluoride (CrF₆) represents a fascinating and challenging subject in the field of inorganic chemistry. The pursuit of molecules with elements in their highest oxidation states has driven significant research, and Cr(VI) in a homoleptic hexafluoride environment is a prime example. However, the existence of CrF₆ as a stable, isolable compound is highly debated. Early experimental reports of its synthesis have been questioned, with more recent studies suggesting that these observations were likely due to the presence of chromium pentafluoride (CrF₅)[1][2]. Consequently, the study of this compound has become a domain dominated by quantum chemical calculations, which provide invaluable insights into its structure, stability, and spectroscopic properties. This technical guide provides an in-depth overview of the computational studies performed on CrF₆, detailing the methodologies employed and the key findings.

Computational Methodologies

The theoretical investigation of CrF₆ has employed a range of quantum chemical methods, from density functional theory (DFT) to high-level ab initio calculations. The choice of method often represents a balance between computational cost and the desired accuracy, particularly for a molecule with a complex electronic structure.

Density Functional Theory (DFT): DFT has been a popular choice for studying the geometry and stability of CrF₆. Key functionals used include:

-

Local Density Approximation (LDA): One of the earliest DFT methods applied to CrF₆, used for initial geometry optimizations and vibrational frequency calculations[3].

-

Gradient-Corrected Functionals (e.g., B-LYP): These functionals, such as the combination of Becke's exchange functional with the Lee-Yang-Parr correlation functional, were found to provide improved thermochemical data over LDA, although they sometimes overestimate bond lengths[4][5].

-

Hybrid Functionals (e.g., Becke3LYP): By incorporating a portion of exact Hartree-Fock exchange, hybrid functionals like Becke3LYP have been shown to yield more accurate bond distances and energetic predictions for CrF₆[4].

Ab Initio Methods: To achieve higher accuracy, particularly for the electronic structure and relative energies of different isomers, more computationally intensive ab initio methods have been utilized:

-

Hartree-Fock (HF) Method: As a foundational ab initio method, HF calculations have been performed on CrF₆, often as a point of comparison for more sophisticated methods[4].

-

Møller-Plesset Perturbation Theory (MP2): This method introduces electron correlation to the HF wave function and has been used to study the stability of CrF₆ isomers.

-

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered a "gold standard" in quantum chemistry for single-reference systems, CCSD(T) provides highly accurate energetic predictions.

-

Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2): These methods are particularly important for systems with significant multireference character, allowing for a more accurate description of the electronic states of CrF₆.

Basis Sets: The choice of basis set is crucial for obtaining reliable results. In the studies of CrF₆, basis sets of at least double-zeta quality with polarization functions (e.g., DZVP) have been employed. For higher accuracy, triple-zeta basis sets with diffuse and multiple polarization functions (e.g., 6-311+G*) are often used[4]. For the chromium atom, basis sets that can adequately describe the d-orbitals are essential.

Data Presentation

The following tables summarize the key quantitative data obtained from various quantum chemical calculations on this compound.

Table 1: Calculated Molecular Geometries of CrF₆ Isomers

| Method | Isomer (Symmetry) | Cr-F Bond Length (Å) | F-Cr-F Bond Angles (°) |

| LDA | Octahedral (O_h) | Value not available | 90, 180 |

| B-LYP | Octahedral (O_h) | ~0.04-0.05 Å longer than experimental estimates | 90, 180 |

| Becke3LYP | Octahedral (O_h) | 1.73 | 90, 180 |

| Becke3LYP | Trigonal Prism (D_3h) | 1.74 | Value not available |

Note: Due to the hypothetical nature of CrF₆, experimental data for direct comparison is unavailable. The B-LYP result is in comparison to typical transition metal fluoride (B91410) bond lengths.

Table 2: Calculated Energetic Properties of CrF₆

| Method | Property | Calculated Value (kcal/mol) |

| LDA | Pseudorotation Barrier (O_h to D_3h) | 16.9 |

| Hybrid HF/DFT | Energy Difference (O_h vs. D_3h) | 14.0 (O_h more stable) |

| Nonlocal DFT | First Cr-F Dissociation Energy | 40.7 |

Table 3: Calculated Vibrational Frequencies of Octahedral CrF₆ (O_h symmetry)

| Vibrational Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) (Method) |

| ν₁ | a₁g | Symmetric Stretch | Value not available |

| ν₂ | e_g | Symmetric Stretch | Value not available |

| ν₃ | t₁u | Asymmetric Stretch | ~768 (LDA)[3] |

| ν₄ | t₁u | Asymmetric Bend | Value not available |

| ν₅ | t₂g | Asymmetric Bend | Value not available |

| ν₆ | t₂u | Asymmetric Bend | Value not available |

Note: The calculated t₁u stretching mode around 768 cm⁻¹ was a subject of debate, as early experimental matrix isolation studies reported a strong band in this region. However, this experimental observation is now widely attributed to CrF₅.[3]

Visualizations

The following diagrams illustrate the computational workflow and the hierarchy of theoretical methods used in the study of this compound.

References

The Elusive Hexafluoride: A Technical Guide to the Bonding and Oxidation State of Chromium(VI) Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium hexafluoride (CrF6) represents a fascinating and contentious subject within inorganic chemistry. Theoretically, it is the culmination of chromium's highest accessible oxidation state, +6, in a simple binary halide. However, its definitive synthesis and characterization remain a subject of scientific debate. This technical guide provides a comprehensive overview of the current understanding of CrF6, delving into the conflicting reports of its synthesis, its predicted molecular and electronic structure, and the nature of the chromium-fluorine bond in this hypothetical molecule. We will critically examine the experimental evidence, primarily from matrix-isolation infrared spectroscopy, alongside theoretical calculations that have sought to elucidate its properties. This document aims to be a valuable resource for researchers interested in high-oxidation-state metal fluorides and the challenges inherent in their study.

Introduction: The Quest for Chromium(VI) Fluoride (B91410)

The chemistry of transition metal hexafluorides is a rich field, with many elements in the d-block readily forming stable MF6 compounds. These molecules are often volatile and highly reactive, with applications ranging from isotope separation to powerful fluorinating agents. For chromium, the +6 oxidation state is well-established in compounds like chromium trioxide (CrO3) and the chromate (B82759) (CrO4^2-) and dichromate (Cr2O7^2-) anions. Consequently, the existence of this compound as a neutral molecule with chromium in its highest oxidation state is a logical, yet challenging, proposition.

Early attempts and claims of the synthesis of CrF6 have been met with skepticism and, in some cases, have been demonstrated to be misidentifications of other chromium fluorides, most notably chromium pentafluoride (CrF5)[1]. The primary challenges in synthesizing CrF6 are believed to be both electronic and steric. The small size of the Cr(VI) cation and the strong oxidizing power of fluorine create a delicate balance where the formation of lower fluorides is often favored[2].

This guide will navigate the historical and recent literature to present a clear picture of the current state of knowledge regarding CrF6.

Synthesis of this compound: A Tale of Conflicting Reports

The synthesis of CrF6 is not as straightforward as for its heavier congeners, molybdenum hexafluoride (MoF6) and tungsten hexafluoride (WF6). Numerous attempts have been made, with varying degrees of reported success.

Unsuccessful Attempts

A significant body of literature reports the failure to synthesize CrF6 under conditions that successfully produce other metal hexafluorides. A common approach has been the direct fluorination of chromium metal at high temperatures (e.g., 400 °C) and pressures (e.g., 20 MPa), followed by rapid quenching. However, these experiments have consistently yielded chromium pentafluoride (CrF5) instead of the desired hexafluoride[1]. The purported reaction is:

2 Cr + 5 F2 → 2 CrF5

The hypothesis is that CrF6, if formed, is a powerful oxidizing agent that would readily react with any available lower-valent chromium species to produce the more stable CrF5[2].

Reported Syntheses

Despite the challenges, there are reports of the successful synthesis of CrF6. One notable method describes the reaction of chromium trioxide (CrO3) with fluorine gas at elevated temperature and pressure (170 °C, 25 atm) for an extended period (72 hours)[3]. The product was then characterized using matrix-isolation infrared spectroscopy.

Another older method reported in the literature involves the reaction of lead chromate (PbCrO4) with calcium fluoride (CaF2) and sulfuric acid (H2SO4)[2]. However, the reliability of this early report is questionable in light of more recent findings.

Experimental Characterization: The Spectroscopic Evidence

Due to its extreme instability, the characterization of CrF6 has been limited to spectroscopic techniques, primarily in the gas phase or under cryogenic matrix-isolation conditions.

Infrared Spectroscopy

The most compelling, albeit debated, evidence for the existence of CrF6 comes from matrix-isolation infrared (IR) spectroscopy. In this technique, the highly reactive molecule is trapped in an inert gas matrix (e.g., argon) at very low temperatures, allowing for its spectroscopic study. For a molecule with octahedral (Oh) symmetry, two IR-active vibrational modes are expected: a stretching mode (ν3) and a bending mode (ν4). The reported IR spectrum of CrF6 shows absorptions that have been assigned to these modes.

Table 1: Reported Infrared Vibrational Frequencies for CrF6

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| ν3 (T1u) | 786 | [3] |

| ν4 (T1u) | 260 | [3] |

It is important to note that the interpretation of these spectra is not universally accepted, and the possibility of misassignment to other species cannot be entirely ruled out.

Theoretical and Computational Studies: Predicting the Properties of CrF6

In the absence of definitive experimental data, computational chemistry has become an invaluable tool for predicting the structure, stability, and bonding in CrF6.

Molecular Geometry and Bonding

Theoretical calculations consistently predict that CrF6 should adopt a regular octahedral (Oh) geometry, similar to other hexafluorides[4]. The bonding is expected to be highly ionic, with a significant positive charge on the chromium atom and a corresponding negative charge on the fluorine atoms. The oxidation state of chromium in CrF6 is formally +6[5][6][7].

Table 2: Calculated Properties of CrF6

| Property | Calculated Value | Method | Reference |

| Cr-F Bond Length | 1.74 Å | DFT | [4] |

| Dissociation Energy (CrF6 → CrF5 + F) | 29 kcal/mol | DFT | [4] |

| Vibrational Frequencies (ν1-ν6) | Multiple values reported | Various ab initio and DFT methods | [4] |

The calculated dissociation energy to form CrF5 and a fluorine radical is relatively low, which is consistent with the observed instability of CrF6.

Electronic Structure

The electronic configuration of Cr(VI) in an octahedral ligand field is d0. This means that the d-orbitals of the chromium atom are formally empty, and the bonding can be described in terms of ligand-to-metal charge transfer. The high electronegativity of fluorine pulls electron density away from the chromium center, leading to a highly polarized bond.

The Nature of the High Oxidation State

The stability of the +6 oxidation state in chromium is a key aspect of the chemistry of CrF6. While this oxidation state is common in oxides and oxyfluorides, it is much rarer in binary fluorides. This can be attributed to several factors:

-

Electronic Factors: Fluorine is a strong π-donor, which can destabilize high oxidation states in early transition metals compared to oxygen, which can form multiple bonds and better stabilize the high positive charge on the metal center[2].

-

Steric Factors: The small size of the Cr(VI) ion may lead to steric crowding with six fluoride ligands, although theoretical calculations suggest an octahedral geometry is feasible[2].

Experimental Protocols

Matrix-Isolation Infrared Spectroscopy

The following provides a generalized protocol for the matrix-isolation IR spectroscopy of a highly reactive species like CrF6, based on common practices in the field.

-

Reactant Preparation: A suitable precursor, such as CrO3, is placed in a Knudsen cell or a similar high-temperature effusion source.

-

Fluorination: A stream of fluorine gas, diluted in an inert matrix gas (e.g., argon or neon), is passed over the heated precursor.

-

Matrix Deposition: The reaction products, along with a large excess of the matrix gas, are co-deposited onto a cryogenic window (e.g., CsI or BaF2) cooled to a very low temperature (typically 4-12 K) by a closed-cycle helium refrigerator.

-

Spectroscopic Measurement: The IR spectrum of the deposited matrix is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Annealing and Photolysis (Optional): The matrix can be slowly warmed (annealed) to allow for diffusion and reaction of trapped species, or irradiated with UV-Vis light (photolysis) to induce photochemical reactions. These steps can help in the identification of different species present in the matrix.

Visualizations

Proposed Synthesis and Decomposition Pathway of CrF6

Caption: Proposed synthesis and decomposition pathways for this compound.

Logical Flow of Evidence for CrF6 Existence

Caption: Logical flow of the evidence supporting the existence of CrF6 and the associated counterarguments.

Conclusion

The existence of this compound remains an open question in inorganic chemistry. While tantalizing spectroscopic evidence from matrix-isolation experiments suggests its formation is possible, the lack of definitive structural data from techniques like X-ray or electron diffraction means its existence cannot be considered unequivocally proven. Theoretical studies provide a consistent picture of a highly unstable, octahedral molecule with a chromium atom in the +6 oxidation state.

For researchers in drug development and other fields, the extreme reactivity and instability of CrF6 make it an unlikely candidate for direct application. However, the study of such exotic molecules pushes the boundaries of our understanding of chemical bonding and reactivity, which can have broader implications for the design of new catalysts and materials. Future research, perhaps employing novel synthetic strategies or more sensitive detection techniques, will be necessary to finally resolve the intriguing case of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. inorganic chemistry - Is Chromium(VI) fluoride able to be synthesized properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]

- 6. WebElements Periodic Table » Chromium » this compound [webelements.com]

- 7. brainly.com [brainly.com]

The Elusive Hexafluoride: A Technical Guide to the Theoretical Thermodynamic Properties of Gaseous Chromium Hexafluoride (CrF6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium Hexafluoride (CrF6) represents a molecule of significant theoretical interest, yet its existence remains a subject of considerable scientific debate. Historically, reports of its synthesis have been challenged, with recent advanced studies suggesting a misidentification of Chromium Pentafluoride (CrF5).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the current understanding of gaseous CrF6, focusing primarily on theoretically and computationally derived thermodynamic properties, as experimental data is largely unavailable due to the molecule's elusive nature. This document summarizes key computational findings regarding its structure, stability, and vibrational frequencies, and details the advanced methodologies employed in its theoretical investigation.

The Controversy Surrounding this compound

For decades, the synthesis and characterization of CrF6 have been contentious. Early reports in the 1960s claimed its formation, but these findings could not be reliably reproduced. The primary challenge in isolating CrF6 lies in its extreme reactivity and thermal instability.[2][3][4][5]

Modern reinvestigations, employing sophisticated techniques such as matrix-isolation infrared spectroscopy, have provided strong evidence that the species previously identified as CrF6 was, in fact, CrF5.[2][3][4][5][6] These experiments, combined with state-of-the-art quantum-chemical calculations, suggest that CrF6 is thermochemically unstable.[2][3][4][5] However, some studies do not entirely rule out the possibility of its formation under conditions of very high fluorine pressure.[2][3][4][5]

Theoretical and Computational Methodologies

Given the absence of verifiable experimental data for gaseous CrF6, our understanding of its properties is derived almost exclusively from computational chemistry. The primary methods employed include:

-

Density Functional Theory (DFT): A widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems.[7] For CrF6, DFT has been used to predict its geometry, vibrational frequencies, and stability.[1]

-

Ab Initio Methods: These are highly accurate quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) have been used to investigate the stability of CrF6.[2]

-

Matrix-Isolation Spectroscopy Simulation: Theoretical calculations of vibrational spectra are crucial for interpreting the results of matrix-isolation experiments. By comparing the calculated spectra of different chromium fluoride (B91410) species (CrF5, CrF6, and dimers like Cr2F10) with the experimental spectra, researchers can identify the molecules present in the matrix.[2][3][4][5]

Experimental Protocol: Matrix-Isolation Infrared Spectroscopy

While not a direct study of gaseous CrF6, the matrix-isolation experiments that have been central to the debate over its existence follow a general protocol:

-

Generation of Precursor Species: High-valent chromium fluoride species are generated. This can be achieved either by laser ablation of chromium atoms which then react with fluorine (F2) or by evaporating pre-synthesized CrF5.[2]

-

Matrix Deposition: The generated species are co-deposited with a large excess of an inert gas (such as argon or neon) onto a cryogenic window (typically cooled to around 4-12 K).[2] This rapidly freezes the reactive molecules in an inert solid matrix, isolating them from each other and preventing further reaction.

-

Spectroscopic Analysis: Infrared (IR) spectroscopy is then used to record the vibrational spectra of the trapped molecules.

-

Comparison with Theoretical Spectra: The experimental IR spectra are compared with the theoretically predicted spectra for various candidate molecules (e.g., CrF5, CrF6, Cr2F10) to identify the species present in the matrix. Recent studies have shown that the observed spectra are best explained by the presence of CrF5 and its dimer, Cr2F10, rather than CrF6.[2][3][4]

Predicted Molecular Structure and Properties

Computational studies have been instrumental in predicting the molecular structure and properties of CrF6, assuming it could be formed.

Molecular Geometry

Early theoretical work explored various possible geometries for CrF6. However, a consensus has emerged from more recent and advanced computational studies that the most stable isomer of CrF6 would be octahedral (Oh symmetry), similar to other hexafluorides like SF6 and WF6.[1]

Predicted Quantitative Data

The following tables summarize the theoretically predicted data for gaseous CrF6. It is crucial to reiterate that these are not experimental values.

| Parameter | Predicted Value | Method | Reference |

| Cr-F Dissociation Energy | 40.7 kcal/mol | DFT | [1] |

| Structure | Octahedral (Oh) | DFT, Ab Initio | [1] |

Table 1: Predicted Structural and Energetic Properties of Gaseous CrF6.

| Vibrational Mode | Symmetry | Predicted Frequency (cm-1) | Method |

| ν1 | a1g (Raman active) | 710 | DFT |

| ν2 | eg (Raman active) | 650 | DFT |

| ν3 | t1u (IR active) | 760 | DFT |

| ν4 | t1u (IR active) | 270 | DFT |

| ν5 | t2g (Raman active) | 310 | DFT |

| ν6 | t2u (inactive) | 200 | DFT |

Table 2: Predicted Vibrational Frequencies of Gaseous CrF6 (Octahedral Structure). Note: These are representative values from DFT calculations and may vary depending on the specific functional and basis set used.

Diagrams

Logical Workflow for Theoretical Investigation

Caption: Workflow for the theoretical investigation of CrF6.

Relationship between Chromium Fluorides

Caption: Theoretical dissociation pathways of higher chromium fluorides.

Conclusion

The available scientific evidence strongly indicates that gaseous this compound is not a stable, isolable molecule under ordinary conditions. The compound that was previously thought to be CrF6 is now understood to be CrF5. Consequently, a discussion of the thermodynamic properties of gaseous CrF6 must be framed within the context of theoretical predictions rather than experimental measurements.

Computational chemistry provides a powerful toolkit for exploring the properties of such elusive molecules. Theoretical studies consistently predict an octahedral geometry for CrF6 and have been used to calculate its binding energies and vibrational frequencies. These theoretical data have been crucial in re-evaluating the experimental evidence and concluding that the observed species in matrix-isolation studies was CrF5. While the existence of CrF6 as a transient species under extreme conditions cannot be definitively ruled out, for practical purposes in research and development, it should be considered a hypothetical molecule. Future work in this area will likely continue to rely on advancements in computational methods to further probe the limits of chemical stability.

References

- 1. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New evidence in an old case: the question of this compound reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Evidence in an Old Case: The Question of this compound Reinvestigated • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of High-Valent Chromium Fluorides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of high-valent chromium fluorides, specifically focusing on chromium(IV) fluoride (B91410) (CrF₄) and chromium(V) fluoride (CrF₅). The synthesis of chromium(VI) fluoride (CrF₆) remains a significant challenge and has not been verifiably achieved.

Introduction

High-valent chromium fluorides are powerful oxidizing and fluorinating agents with significant potential in various fields, including organic synthesis and materials science. Their high reactivity, however, necessitates careful handling and specialized synthetic techniques. This guide outlines established methods for the preparation of CrF₄ and CrF₅, presenting the information in a structured format to aid researchers in their practical application.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the synthesis of chromium(IV) and chromium(V) fluorides, allowing for a direct comparison of the methodologies.

Table 1: Synthesis of Chromium(IV) Fluoride (CrF₄)

| Starting Material | Reagent | Temperature (°C) | Pressure | Product(s) | Appearance |

| Powdered Chromium (Cr) | Fluorine Gas (F₂) | 350-500 | Not Specified | Mixture of CrF₄ and CrF₅ | Varnish-like brown beads (CrF₄) |

| Chromium(III) Chloride (CrCl₃) | Fluorine Gas (F₂) | 350-500 | Not Specified | Mixture of CrF₄ and CrF₅ | Varnish-like brown beads (CrF₄) |

Table 2: Synthesis of Chromium(V) Fluoride (CrF₅)

| Starting Material | Reagent | Temperature (°C) | Pressure | Product | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Mixture of Potassium and Chromic Chlorides | Fluorine (F₂) | Not Specified | Not Specified | CrF₅ | Red volatile solid | 34 | 117 |

| Chromium Metal (Cr) | Fluorine (F₂) | 400 | 200 bar | CrF₅ | Red volatile solid | 34 | 117 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of CrF₄ and CrF₅. Extreme caution must be exercised when working with fluorine gas, as it is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Chromium(IV) Fluoride (CrF₄)

This protocol describes the direct fluorination of chromium metal or chromium(III) chloride.

Materials:

-

Powdered chromium metal (Cr) or anhydrous chromium(III) chloride (CrCl₃)

-

Fluorine gas (F₂)

-

High-temperature reaction tube (e.g., Monel or nickel)

-

Tube furnace

-

Gas flow control system

-

Cooling trap

Procedure:

-

Place the powdered chromium or chromium(III) chloride in a reaction boat made of a fluorine-resistant material.

-

Insert the boat into the reaction tube.

-

Assemble the reaction apparatus in a fume hood, ensuring all connections are secure and leak-proof.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Slowly introduce a controlled flow of fluorine gas into the reaction tube.

-

Gradually heat the furnace to the reaction temperature of 350-500 °C.[1]

-

Maintain the reaction conditions for a sufficient period to ensure complete fluorination. The reaction produces a mixture of CrF₄ and CrF₅.[1]

-

After the reaction is complete, stop the flow of fluorine and cool the furnace to room temperature under a flow of inert gas.

-

The product mixture will be found in the reaction boat. Upon cooling, CrF₄ settles out as varnish-like brown beads.[1]

-

Due to the formation of a mixture, further purification steps, such as fractional sublimation, may be necessary to isolate pure CrF₄.

Protocol 2: Synthesis of Chromium(V) Fluoride (CrF₅)

This protocol details two methods for the synthesis of CrF₅: the fluorination of a chloride mixture and the high-pressure fluorination of chromium metal.

Method A: Fluorination of Potassium and Chromic Chlorides

Materials:

-

A mixture of potassium chloride (KCl) and chromic chloride (CrCl₃)

-

Fluorine gas (F₂)

-

Fluorination reactor

-

Gas handling system

Procedure:

-

Prepare an intimate mixture of potassium chloride and chromic chloride.

-

Place the mixture in the fluorination reactor.

-

Purge the reactor with an inert gas.

-

Introduce fluorine gas into the reactor. The reaction is one of the methods to produce chromium pentafluoride.[2][3]

-

The volatile CrF₅ can be collected by condensation in a cold trap.

Method B: High-Pressure Fluorination of Chromium Metal

Materials:

-

Chromium metal (Cr)

-

Fluorine gas (F₂)

-

High-pressure autoclave

-

Heating system

Procedure:

-

Place the chromium metal inside the high-pressure autoclave.

-

Evacuate the autoclave and then pressurize it with fluorine gas to 200 bar.

-

Heat the autoclave to 400 °C.

-

Maintain these conditions to allow for the formation of CrF₅.

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess fluorine gas.

-

The product, CrF₅, is a red solid.

The Challenge of Synthesizing Chromium(VI) Fluoride (CrF₆)

Despite numerous attempts, the synthesis of chromium(VI) fluoride (CrF₆) has not been successfully and verifiably achieved.[4] Early reports of its synthesis have been shown to be misidentifications of chromium pentafluoride (CrF₅).[4] Attempts to produce CrF₆ by the exhaustive fluorination of chromium metal at high temperatures (400 °C) and pressures (20 MPa) have instead yielded CrF₅.[4] The extreme oxidizing power of a hypothetical CrF₆ molecule likely contributes to its instability and the difficulty in its isolation.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols.

Caption: Workflow for the synthesis of Chromium(IV) Fluoride (CrF₄).

Caption: Synthetic routes for Chromium(V) Fluoride (CrF₅).

Caption: The unsuccessful synthesis pathway for Chromium(VI) Fluoride (CrF₆).

References

Application Notes and Protocols for Matrix Isolation of Unstable Chromium Fluorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isolating Chromium Hexafluoride (CrF₆)

The synthesis and characterization of high-valent transition metal fluorides present a significant challenge in inorganic chemistry due to their extreme reactivity and thermal instability. This compound (CrF₆) is a quintessential example of such a molecule. For decades, the existence of molecular CrF₆ has been a subject of scientific debate. While early reports suggested its successful synthesis and characterization via matrix isolation infrared (IR) spectroscopy, more recent and comprehensive studies have cast considerable doubt on these findings.

A pivotal 2014 study by Schlöder, Riedel, and colleagues provided strong evidence, through a combination of new matrix-isolation experiments and state-of-the-art quantum-chemical calculations, that the species previously attributed to CrF₆ was likely a misidentification of chromium pentafluoride (CrF₅).[1][2][3][4] This work underscores the difficulty in reaching the +6 oxidation state for chromium in a binary fluoride (B91410) and highlights the power of matrix isolation techniques in studying such labile species.

These application notes will therefore address the topic from two perspectives:

-

Part A provides a detailed, experimentally-grounded protocol for the matrix isolation and characterization of CrF₅ , based on the current scientific consensus.

-

Part B outlines a hypothetical protocol for the attempted synthesis and isolation of CrF₆ . This is based on computational predictions and established techniques for other highly unstable hexafluorides, and is intended as a guide for researchers exploring the frontiers of chromium chemistry.

Part A: Matrix Isolation of Chromium Pentafluoride (CrF₅)

Application Note

Matrix isolation is an ideal technique for the spectroscopic study of chromium pentafluoride, a highly reactive and corrosive molecule. By trapping individual CrF₅ molecules in a cryogenic, inert matrix (such as solid argon or neon), intermolecular interactions are eliminated, and the molecule is stabilized, allowing for detailed spectroscopic analysis.[1][2][3][4] This method has been crucial in distinguishing CrF₅ from other chromium fluorides and in studying its photochemical behavior.[1][2][3][4]

Experimental Protocol

Objective: To generate, isolate, and spectroscopically characterize molecular CrF₅.

Materials:

-

High-purity chromium metal target (or CrF₃ precursor)

-

Fluorine gas (F₂)

-

High-purity matrix gas (Argon or Neon)

-

Cryostat capable of reaching temperatures of 4-12 K

-

IR-transparent window (e.g., CsI or BaF₂)

-

Laser ablation system (e.g., Nd:YAG laser) or high-temperature effusion cell

-

Fourier-Transform Infrared (FTIR) spectrometer

-

High-vacuum system

Methodology:

-

Precursor Generation:

-

Gaseous CrF₅ is generated in situ. A common method is the laser ablation of a chromium metal target in the presence of fluorine gas.[5]

-

Alternatively, vaporization of solid CrF₅ can be attempted, though it is known to disproportionate into CrF₄ and CrF₆ upon heating.[6] A more controlled method involves the reaction of laser-ablated chromium atoms with F₂ diluted in the matrix gas during co-deposition.

-

-

Matrix Deposition:

-

The cryostat window is cooled to the desired deposition temperature (typically 5-12 K for neon or argon matrices).[7]

-

A mixture of the matrix gas (e.g., Argon) and a small amount of fluorine (e.g., 0.1-1% F₂) is prepared.

-

The gas mixture is passed over the chromium target during laser ablation.

-

The resulting mixture, containing chromium fluoride species, is co-deposited with a large excess of the matrix gas onto the cold window. The typical matrix ratio (Matrix Gas : Analyte) should be greater than 1000:1 to ensure proper isolation.

-

-

Spectroscopic Measurement:

-

Once a sufficient amount of matrix has been deposited, the gas flow is stopped.

-

The IR spectrum of the matrix is recorded. High-resolution spectra are necessary to resolve vibrational bands and potential matrix site splitting.

-

-

Data Analysis and Annealing:

-

The resulting IR spectra are analyzed. The assignment of vibrational modes is confirmed by comparison with quantum-chemical (DFT) calculations.

-

The matrix can be annealed by warming it by a few Kelvin (e.g., to 25-30 K for Argon) and then re-cooling.[7] This process can induce diffusion of small species, leading to changes in the spectra (e.g., formation of dimers like Cr₂F₁₀ or changes in matrix sites), which can aid in the identification of the isolated species.[1][2][3][4]

-

Data Presentation

The following table summarizes the experimentally observed and computationally predicted IR frequencies for CrF₅ isolated in different matrices.

| Species | Matrix | Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Reference |

| CrF₅ | Argon | ν(Cr-F) | 789.7, 784.0, 729.1 | 794, 730 | [1][2][3][4] |

| CrF₅ | Neon | ν(Cr-F) | 798.8, 792.8, 737.9 | 794, 730 | [1][2][3][4] |

| Cr₂F₁₀ | Argon | ν(Cr-F) | 797.4, 747.5 | 802, 750 | [1][2][3][4] |

Note: Multiple bands for a single species are due to matrix-site splitting or different vibrational modes. Computational frequencies are typically scaled to better match experimental values.

Part B: Hypothetical Protocol for the Isolation of this compound (CrF₆)

Application Note

Computational studies suggest that molecular CrF₆ is a stable species in the gas phase with an octahedral geometry.[8] However, its synthesis is extremely challenging, likely due to a high activation barrier for its formation and its extreme oxidizing potential, making it prone to decomposition or reaction with any available substrate. A matrix isolation experiment would be the most promising approach to trap and characterize this elusive molecule. This hypothetical protocol is designed to maximize the chances of its formation and detection, while acknowledging the significant possibility of failure based on recent experimental reinvestigations.[1][2][3][4]

Hypothetical Experimental Protocol

Objective: To attempt the synthesis, isolation, and spectroscopic characterization of molecular CrF₆.

Rationale for Approach: Given the instability of CrF₆, the synthetic strategy must involve a high-energy reaction coupled with immediate and rapid quenching. The disproportionation of CrF₅ (3 CrF₅ → 2 CrF₄ + CrF₆) is a potential gas-phase source, but this has been shown to be complex.[6] A direct, high-pressure fluorination followed by rapid expansion and matrix trapping is another avenue. An older study reported a synthesis from CrO₃ and F₂ at 170 °C and 25 atm.[9]

Materials:

-

High-purity CrF₅ precursor or means to generate it in situ.

-

High-pressure fluorine source.

-

High-purity Neon matrix gas (Neon is preferred over Argon as it is more inert and causes smaller matrix shifts).

-

Cryostat capable of reaching ≤ 5 K.

-

Pulsed deposition system coupled to a high-pressure reactor.

-

High-sensitivity FTIR spectrometer.

Methodology:

-

High-Pressure Synthesis and Rapid Expansion:

-

A high-pressure reactor is charged with a chromium precursor (e.g., CrO₃ or Cr metal).

-

The reactor is pressurized with a high concentration of F₂ gas (potentially several atmospheres).

-

The mixture is heated to induce fluorination (e.g., 150-200 °C).[9]

-

The reaction products are rapidly expanded through a heated nozzle into the high-vacuum chamber of the cryostat. This supersonic expansion rapidly cools the molecules, minimizing decomposition.

-

-

Matrix Co-deposition:

-

The cryostat window is maintained at the lowest possible temperature (e.g., 4-5 K) to ensure rapid quenching and minimize surface mobility.

-

A high flow of cold Neon gas is directed at the window.

-

The expanded beam of reaction products is co-deposited with the excess Neon. The matrix ratio should be extremely high (>2000:1) to ensure any formed CrF₆ is rigorously isolated.

-

-

Spectroscopic Analysis:

-

IR spectra are recorded immediately after deposition.

-

The key region of interest would be the Cr-F stretching region, predicted by DFT calculations to be around 750-780 cm⁻¹.[6]

-

The primary signature of octahedral CrF₆ would be a single, strong IR-active band corresponding to the T₁ᵤ stretching mode. Any splitting of this band could be due to matrix effects or a reduction in symmetry.

-

-

Confirmation and Controls:

-

The experiment must be repeated with isotopic substitution (e.g., using different chromium isotopes) to confirm the presence of chromium in the vibrational mode.

-

Careful analysis must be performed to exclude the presence of CrF₅, CrF₄, and their dimers, whose IR signatures are now better understood.[1][2][3][4]

-

The results must be rigorously compared with high-level computational predictions for the vibrational frequencies of CrF₆ in a neon matrix.

-

Data Presentation (Based on Disputed and Computational Data)

The following table summarizes the previously reported (and now disputed) experimental data alongside more recent computational predictions for the primary IR-active stretching mode of CrF₆.

| Species | Matrix | Vibrational Mode | Disputed Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Reference |

| CrF₆ (Oₕ) | Argon | T₁ᵤ (stretch) | 763.2 | ~778 | [6] |

| CrF₆ (Oₕ) | Neon | T₁ᵤ (stretch) | - | ~785 | (Estimated from calculations) |

Visualizations

Experimental Workflow

Caption: General workflow for matrix isolation of unstable chromium fluorides.

Logical Relationship of Chromium Fluorides

Caption: Relationship between key chromium fluoride species in matrix isolation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Evidence in an Old Case: The Question of this compound Reinvestigated • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. New evidence in an old case: the question of this compound reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyfluorides and Neat Fluorine as Host Material in Matrix-Isolation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic studies on the higher binary fluorides of chromium: CrF4, CrF5, and CrF6, both in the solid state and isolated in inert gas matrices - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. inorganic chemistry - Why is WF6 stable whereas CrF6 is unknown? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for High-Pressure Fluorination of Chromium Metal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct fluorination of chromium metal under high pressure is a powerful method for the synthesis of higher-valent chromium fluorides. These compounds, particularly Chromium(V) fluoride (B91410) (CrF5), are potent fluorinating agents and valuable precursors in the synthesis of various chromium-containing materials. The extreme reactivity of fluorine gas and the high pressures involved necessitate specialized equipment and stringent safety protocols. This document provides detailed application notes and experimental protocols for the high-pressure fluorination of chromium metal, with a focus on the synthesis of Chromium(V) fluoride. It also covers the synthesis of Chromium(III) fluoride under milder conditions.

Data Presentation

Table 1: Reaction Conditions for the Fluorination of Chromium Metal

| Product | Reagents | Temperature (°C) | Pressure (bar) | Reaction Equation | Reference |

| Chromium(V) fluoride (CrF₅) | Cr, F₂ | 400 | 200 | 2 Cr(s) + 5 F₂(g) → 2 CrF₅(s) | [1] |

| Chromium(III) fluoride (CrF₃) | Cr, F₂ | Milder Conditions (e.g., lower temp/pressure) | Milder Conditions | 2 Cr(s) + 3 F₂(g) → 2 CrF₃(s) |

Table 2: Properties of Synthesized Chromium Fluorides

| Property | Chromium(V) fluoride (CrF₅) | Chromium(III) fluoride (CrF₃) |

| Formula Weight | 146.99 g/mol | 108.99 g/mol [2] |

| Appearance | Red volatile solid[3] | Green crystalline solid[2] |

| Melting Point | 34 °C[3] | 1404 °C[2] |

| Boiling Point | 117 °C[3] | Sublimes |

| Oxidation State of Cr | +5 | +3[2] |

| Crystal Structure | Orthorhombic[3] | Rhombohedral |

| Key Characteristics | Strongly oxidizing[3] | Insoluble in common solvents |

Experimental Protocols

Extreme caution must be exercised when performing these experiments. A thorough understanding of the hazards of fluorine gas and high-pressure systems is essential.

Protocol 1: High-Pressure Synthesis of Chromium(V) Fluoride (CrF₅)

Objective: To synthesize Chromium(V) fluoride by direct fluorination of chromium metal under high pressure.

Materials:

-

Chromium metal powder (high purity)

-

Fluorine gas (high purity)

-

Inert gas (e.g., Argon or Nitrogen, high purity)

Equipment:

-

High-pressure reactor (autoclave) constructed from Monel or stainless steel, capable of withstanding at least 250 bar at 450 °C.

-

High-pressure gas lines and fittings (Monel or stainless steel).

-